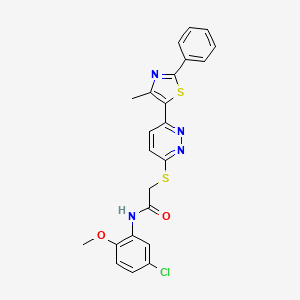

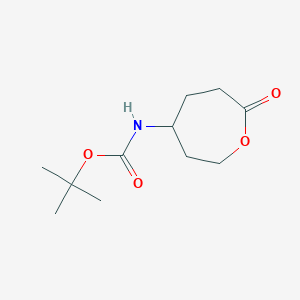

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)furan-2-carboxamide" is a structurally complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with the 2,3-dihydrobenzofuran core structure, which is a common feature in various pharmacologically active compounds. For instance, derivatives of 2,3-dihydrobenzofuran have been synthesized and evaluated for their potential as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, which are relevant in the context of cancer treatment and the repair of DNA damage .

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzofuran derivatives is described in the papers. A one-pot approach to synthesize 2,3-diarylbenzo[b]furans has been developed, which involves an N-heterocyclic carbene-catalyzed 1,6-conjugate addition followed by acid-mediated dehydrative annulation . This method provides a convenient route to a wide range of derivatives. Although the specific synthesis of "this compound" is not detailed, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" has been studied, particularly in the context of their interaction with biological targets such as PARP-1. Crystal structures of three inhibitors bound to a multidomain PARP-1 structure were obtained, providing insights into the development of these inhibitors . These structural analyses are crucial for understanding the interaction between the compound and its biological target, which can inform further modifications to improve efficacy and selectivity.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "this compound". However, they do discuss the reactivity of the 2,3-dihydrobenzofuran scaffold, such as the electrophilic 2-position being accessible for extended modifications . This suggests that the compound may also be amenable to various chemical reactions that could modify its structure and potentially alter its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not directly reported in the papers. However, the properties of similar 2,3-dihydrobenzofuran derivatives can provide some insights. For example, the analgesic activity of certain 2,3-dihydrobenzofuran derivatives has been evaluated, and structure-activity relationships have been discussed . Additionally, the antibacterial properties of furan and pyrazole scaffold-containing compounds have been compared with the standard drug nitrofurantoin . These studies suggest that the physical and chemical properties of the 2,3-dihydrobenzofuran core can significantly influence the biological activity of the compounds.

科学的研究の応用

High-Performance Liquid Chromatography in Honey Analysis

A high-performance liquid chromatographic method was developed for determining compounds including furan-2-carboxylic acid in honey and honeydew samples. This method involves a clean-up step using solid-phase extraction on polymeric cartridges to isolate the compounds from matrix interference, followed by separation on a reversed-phase column. This approach demonstrates the application of furan derivatives in analytical chemistry for food quality assessment (Nozal et al., 2001).

Palladium-catalyzed Condensation for Furan Synthesis

Research explored a palladium(II) catalyzed condensation process that combines an N-aryl imine and an alkynylbenziodoxolone derivative to create a multisubstituted furan. This process highlights the synthetic utility of furan derivatives in constructing complex molecular architectures, which can serve as precursors or intermediates in organic synthesis and medicinal chemistry (Lu et al., 2014).

Synthesis of Benzofuran-4(5H)-ones and Cinnoline-4-carboxamides

An efficient strategy was developed for the synthesis of multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones using a three-component approach. This method facilitates the creation of polyfunctionalized cinnoline-4-carboxamides, showcasing the versatility of furan and benzofuran derivatives in the synthesis of complex heterocyclic compounds (Ma et al., 2014).

Analytical and Spectral Studies of Furan-Containing Ligands

A study on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its transition metal complexes revealed the chelating properties of furan ring-containing organic ligands. This research contributes to the understanding of the interaction between furan derivatives and metal ions, which is relevant in coordination chemistry and potential applications in catalysis and material science (Patel, 2020).

作用機序

Target of action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents . .

Mode of action

Benzofuran compounds have been found to interact with various biological targets, leading to their diverse pharmacological activities .

Biochemical pathways

Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetics of benzofuran compounds can vary widely depending on their specific structures .

Result of action

Benzofuran compounds have been found to have various biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action environment

The action of benzofuran compounds can be influenced by various factors, including the presence of other compounds, pH, temperature, and light .

将来の方向性

特性

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c17-12(9-16-15(18)14-2-1-6-19-14)10-3-4-13-11(8-10)5-7-20-13/h1-4,6,8,12,17H,5,7,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWUPQWIQVYDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

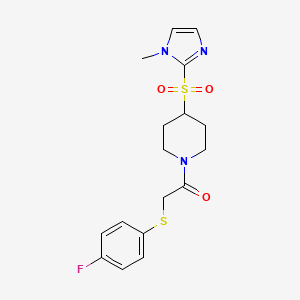

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)

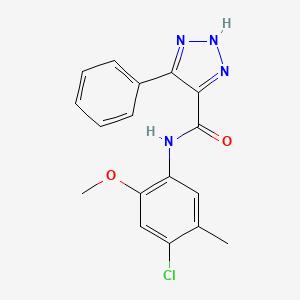

![2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetic Acid](/img/structure/B2532467.png)

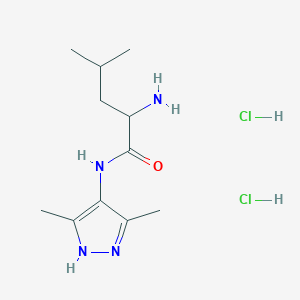

![2-Benzyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532472.png)

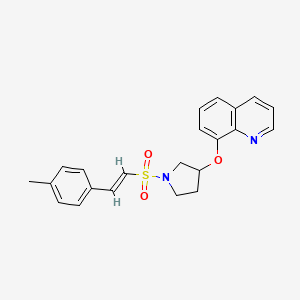

![N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2532473.png)

![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2532483.png)